molecular formula C11H19Cl2N3 B13554956 6-[(Piperidin-4-yl)methyl]pyridin-2-aminedihydrochloride

6-[(Piperidin-4-yl)methyl]pyridin-2-aminedihydrochloride

Cat. No.: B13554956
M. Wt: 264.19 g/mol
InChI Key: UMWMBVOXNGDDMQ-UHFFFAOYSA-N
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Description

6-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride is a compound that features a piperidine and pyridine moiety. Piperidine is a six-membered heterocyclic amine, while pyridine is a six-membered aromatic heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride typically involves the formation of the piperidine and pyridine rings, followed by their coupling. One common method is the Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

6-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine and pyridine moieties can bind to active sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H19Cl2N3

Molecular Weight

264.19 g/mol

IUPAC Name

6-(piperidin-4-ylmethyl)pyridin-2-amine;dihydrochloride

InChI

InChI=1S/C11H17N3.2ClH/c12-11-3-1-2-10(14-11)8-9-4-6-13-7-5-9;;/h1-3,9,13H,4-8H2,(H2,12,14);2*1H

InChI Key

UMWMBVOXNGDDMQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=NC(=CC=C2)N.Cl.Cl

Origin of Product

United States

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